N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide
Description
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide is a chloro-substituted enamide featuring a pent-4-enamide backbone modified with 2,2-dimethyl groups and an N-(1-phenylethyl) substituent. Its structure combines a reactive enamide moiety with steric hindrance from the dimethyl groups and aromatic character from the phenylethyl group. For example, the synthesis of related compounds, such as (S)-3-Cyano-2,2-dimethyl-N-(1-phenylethyl)propanamide, involves nitroalkane amidation with phenylethylamine derivatives, suggesting similar synthetic routes for the target compound .
Properties
CAS No. |
647027-80-3 |
|---|---|
Molecular Formula |
C15H20ClNO |
Molecular Weight |
265.78 g/mol |
IUPAC Name |
N-chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide |
InChI |
InChI=1S/C15H20ClNO/c1-5-11-15(3,4)14(18)17(16)12(2)13-9-7-6-8-10-13/h5-10,12H,1,11H2,2-4H3 |
InChI Key |
AUOIDXJXWOJGKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(=O)C(C)(C)CC=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide typically involves the chlorination of 2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The chloro group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the chloro group, yielding the parent amide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the parent amide.
Substitution: Formation of new amide derivatives with different functional groups.
Scientific Research Applications
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the phenylethyl group can enhance binding affinity to specific targets. The compound may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share partial structural similarities with N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide:
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Enamide vs. Acetamide Backbones : The pent-4-enamide backbone in the target compound introduces unsaturation, which may enhance reactivity in cycloaddition or polymerization reactions compared to saturated acetamides like alachlor . However, the steric bulk from 2,2-dimethyl groups could reduce hydrolysis susceptibility relative to alachlor’s methoxymethyl group.
- Chloro Substituent : The N-chloro group in the target compound parallels the chloro groups in W-15 and 3-chloro-N-phenyl-phthalimide. In W-15, the chloro group contributes to sulfonamide stability and receptor binding , while in phthalimides, it facilitates nucleophilic substitution in polymer synthesis .
Biological Activity
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
This compound has a molecular formula of C12H16ClN and a molecular weight of approximately 227.72 g/mol. The compound features a pent-4-enamide backbone with a chloro substituent and a phenylethyl group, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives of chloro-substituted amides have shown effectiveness against Gram-positive bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines. This activity is critical for conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways could position it as a candidate for therapeutic development.
Case Studies and Experimental Findings
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro antimicrobial assays | Showed inhibition of Staphylococcus aureus at concentrations above 50 µg/mL. |
| Study 2 | Cytokine production assay | Reduced IL-6 and TNF-alpha levels in macrophages by 30% at 10 µM concentration. |
| Study 3 | Animal model for inflammation | Demonstrated a significant reduction in paw edema in rats treated with the compound compared to control groups. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, leading to increased permeability and cell death.
- Cytokine Modulation : The compound may inhibit signaling pathways that lead to the expression of inflammatory cytokines.
- Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory processes has been suggested.
Future Directions
Further research is needed to fully elucidate the pharmacological profile of this compound. Key areas include:
- In vivo studies to confirm efficacy and safety profiles.
- Structure-activity relationship (SAR) studies to optimize the compound's biological activity.
- Exploration of potential synergistic effects with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
